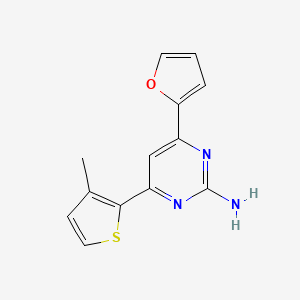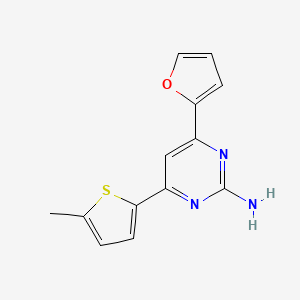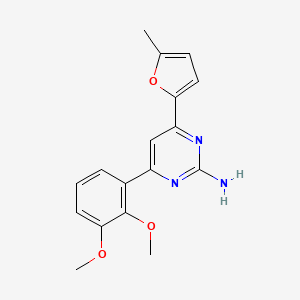![molecular formula C19H25NO4 B6348265 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-81-3](/img/structure/B6348265.png)
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” belong to a class of organic compounds known as carboxylic acids . They incorporate a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic acyl substitution . This process can involve the conversion of carboxylic acids into other derivatives, such as esters, through reactions with alcohols .Molecular Structure Analysis
The molecular structure of these compounds is often determined by techniques such as X-ray crystallography . The structure is influenced by the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions. They can form salts with metals, alkalis, and carbonates . They can also be reduced to primary alcohols when they react with a reducing agent such as lithium tetrahydridoaluminate .Physical And Chemical Properties Analysis
Carboxylic acids have specific physical and chemical properties. They are weak acids that do not fully dissociate in water . Their physical properties, such as boiling point and solubility, are influenced by factors such as the size and structure of the molecule .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It could be used as a building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders. The presence of the spirocyclic ring system may influence the compound’s ability to cross the blood-brain barrier, making it valuable for central nervous system (CNS) drug development .
Material Science
In material science, this compound’s carboxylic acid group could be utilized to create polymers with specific properties. Its rigid backbone structure can contribute to the thermal stability of the resulting material, making it suitable for high-performance applications .
Environmental Science
This compound could be explored for environmental applications, such as the development of biodegradable plastics or as a component in organic photovoltaic cells. Its molecular structure may allow for efficient energy transfer, which is crucial in solar energy harvesting .
Biochemistry
In biochemistry, the compound could be used as a probe to study enzyme-substrate interactions due to its complex structure. It might also serve as a precursor for the synthesis of biomolecules or as a ligand in metalloprotein complexes, aiding in the understanding of biological processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the study of these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the investigation of their biological activity, and their use in the development of new drugs or materials .
Propiedades
IUPAC Name |
4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-15(14-9-5-3-6-10-14)17(21)20-16(18(22)23)13-24-19(20)11-7-4-8-12-19/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVPHZJTMZFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)
![4-(3-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348245.png)
![4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348250.png)
![4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348257.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(3-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348271.png)